molecular formula C17H16F2O2 B12362729 AhR agonist 6

AhR agonist 6

Cat. No.: B12362729
M. Wt: 290.30 g/mol
InChI Key: WIRZVQAWDLZEFE-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AhR agonist 6 is a compound that activates the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in various biological processes. AhR plays a crucial role in mediating the effects of environmental pollutants, regulating immune responses, and maintaining cellular homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AhR agonist 6 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

AhR agonist 6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve controlled temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Scientific Research Applications

AhR agonist 6 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the activation and regulation of AhR.

    Biology: Investigated for its role in modulating immune responses and cellular differentiation.

    Medicine: Explored for potential therapeutic applications in treating diseases such as cancer and autoimmune disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

AhR agonist 6 exerts its effects by binding to the aryl hydrocarbon receptor, leading to its activation and translocation into the nucleus.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to AhR agonist 6 include:

Uniqueness

This compound is unique in its specific binding affinity and activation profile for the aryl hydrocarbon receptor. Its distinct chemical structure allows for selective modulation of AhR activity, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C17H16F2O2

Molecular Weight

290.30 g/mol

IUPAC Name

4-fluoro-5-[(E)-2-(2-fluorophenyl)ethenyl]-2-propan-2-ylbenzene-1,3-diol

InChI

InChI=1S/C17H16F2O2/c1-10(2)15-14(20)9-12(16(19)17(15)21)8-7-11-5-3-4-6-13(11)18/h3-10,20-21H,1-2H3/b8-7+

InChI Key

WIRZVQAWDLZEFE-BQYQJAHWSA-N

Isomeric SMILES

CC(C)C1=C(C=C(C(=C1O)F)/C=C/C2=CC=CC=C2F)O

Canonical SMILES

CC(C)C1=C(C=C(C(=C1O)F)C=CC2=CC=CC=C2F)O

Origin of Product

United States

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